4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-2-3-8-17(15)14-26-20-18-9-4-10-19(18)24(21(25)23-20)13-16-7-5-11-22-12-16/h2-3,5-8,11-12H,4,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGRESUWSKPUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, suggesting that the compound may act on similar targets.
Mode of Action
Based on its antimycobacterial activity, it can be inferred that it may interact with key proteins or enzymes in the mycobacterium species to inhibit their growth or survival.
Biological Activity
The compound 4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , a heterocyclic compound, has attracted attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 363.48 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antiviral properties based on various studies.
Structural Characteristics
The compound features a cyclopenta[d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of pyridine and thioether functionalities enhances its interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis. For example, compounds with structural similarities demonstrated inhibition of bacterial growth through interaction with key proteins or enzymes essential for bacterial survival.
| Compound | Target Bacteria | Inhibition Activity |
|---|---|---|
| This compound | M. tuberculosis H37Ra | Significant |
| Similar Compounds | M. bovis BCG | Significant |
Antifungal Activity
Compounds containing thioether groups have shown moderate antifungal properties. Research indicates that derivatives with similar motifs can inhibit fungi such as Fusarium oxysporum and Botrytis cinerea, with inhibition rates ranging from 48% to 66%. The structure–activity relationship (SAR) suggests that substituents on the benzene ring significantly influence antifungal potency.
| Fungal Species | Inhibition Percentage |
|---|---|
| Fusarium oxysporum | 48% - 66% |
| Botrytis cinerea | 48% - 66% |
Case Studies
A study focusing on the structural analogs of this compound revealed that modifications in the thioether and pyridine moieties could enhance biological activity. For example, certain derivatives exhibited IC50 values below 0.35 μM against specific viral targets, indicating strong antiviral potential .
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs differ in substituents on the thioether fragment and the nitrogen-linked side chain. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity.
Table 1: Structural and Molecular Comparison
Antioxidant and Prooxidant Activity
The antiradical activity of 7-thio derivatives is highly substituent-dependent. For example:
- Ortho-substituted benzylthioethers : Compounds like 4-((2-methylbenzyl)thio) (target compound) are structurally similar to 4c and 4d in , which showed prooxidant activity (e.g., 4d reduced adrenaline oxidation by −60%) . This suggests that ortho-substituents may destabilize radical scavenging due to steric hindrance or electronic effects.
- Meta- and para-substituted analogs : The 3-methylbenzylthio derivative (Table 1, ) lacks direct activity data but is expected to exhibit milder prooxidant effects compared to ortho-substituted variants.
Biocatalytic Compatibility
highlights that bulky substituents (e.g., cyclohexyl or phenylethyl groups) reduce compatibility with biocatalysts like A. pullulans or Baker’s yeast .
Q & A
Q. Table 1: Synthesis Strategies for Analogous Compounds
| Method | Key Reagents/Conditions | Reference |
|---|---|---|
| One-pot synthesis | Chloroacetic acid, NaOAc, acetic anhydride | |
| Reductive cyclization | Pd(OAc)₂, HCO₂H, DMF, 80°C | |
| Thiol-alkylation | 2-Chlorobenzyl thiol, K₂CO₃, DMF |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm regioselectivity of thioether and methylene groups (¹H/¹³C NMR). Pyridin-3-ylmethyl protons appear as a singlet (~δ 4.5 ppm), while cyclopenta protons show multiplet splitting .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) via ESI-MS.
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopenta ring .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final alkylation step?
Answer:
Low yields often arise from steric hindrance at the pyrimidinone N1 position. Strategies include:
Q. Table 2: Optimization Case Study (Analogous Reaction)
| Condition | Yield Improvement | Reference |
|---|---|---|
| TBAB (5 mol%) in DMF | 72% → 89% | |
| Slow addition of halide | 65% → 82% |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may stem from assay variability or impurity profiles . Validate results via:
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., kinase inhibition).
- Metabolite profiling : Use LC-MS to rule out degradation products .
- Computational docking : Compare binding poses across crystal structures of related targets .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (<3.5), permeability (High), and CYP450 interactions.
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .
- QSAR models : Correlate substituent effects (e.g., 2-methylbenzyl vs. 2-chlorobenzyl) with solubility .
Advanced: How to design SAR studies for derivatives with improved selectivity?
Answer:
- Core modifications : Replace the cyclopenta ring with cyclohexa or fused bicyclic systems to alter rigidity .
- Substituent variation : Test electron-withdrawing groups (e.g., -CF₃) on the benzylthio moiety to enhance target affinity .
- Protease stability : Introduce deuterium at metabolically labile sites (e.g., pyridin-3-ylmethyl CH₂) .
Q. Table 3: SAR Trends in Analogous Compounds
| Modification | Effect on IC₅₀ | Reference |
|---|---|---|
| 2-Methylbenzyl → 2-Cl | 10-fold ↑ kinase inhibition | |
| Pyridin-3-yl → Pyridin-4 | Loss of activity |
Basic: What purification methods are effective for removing sulfur-containing byproducts?
Answer:
- Recrystallization : Use acetic acid/water (1:1) to isolate the product from thiol oxidation byproducts .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (Rf ~0.3) .
Advanced: How to troubleshoot regioselectivity issues during thiol-alkylation?
Answer:
Unwanted S-/N-alkylation competition can occur. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
